molecular formula C11H13F3O B2546878 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 2248186-95-8

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2546878
CAS No.: 2248186-95-8
M. Wt: 218.219
InChI Key: PLJIYZZQOAHWJL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8,15H,5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJIYZZQOAHWJL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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